molecular formula C13H17ClN2O2 B6270794 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one CAS No. 2763780-10-3

2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one

Cat. No.: B6270794
CAS No.: 2763780-10-3
M. Wt: 268.74 g/mol
InChI Key: IPHMVIXBRCCXRJ-UHFFFAOYSA-N
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Description

2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one (CAS: 2763780-10-3) is a synthetic cathinone derivative with a molecular weight of 268.74 g/mol and the molecular formula C13H17ClN2O2 . This compound is characterized by a tert-butyl(nitroso)amino substituent at the β-position of the propan-1-one backbone and a 3-chlorophenyl group at the α-position, which distinguishes it from other psychoactive cathinones . Its core value in research stems from the reactive nitroso (N=O) functional group, which can form covalent bonds with nucleophilic sites in proteins and DNA, making it a compound of interest for studying interactions with biological macromolecules . Researchers investigate this compound for its potential as a building block in organic synthesis and for its reported biological activity, which may include antimicrobial and anticancer properties, though these applications are strictly for experimental purposes . The mechanism of action is thought to involve the compound acting as a prodrug, releasing active metabolites upon metabolic activation, or its nitroso group directly inducing selective apoptosis in preneoplastic cell populations, as observed in studies on related compounds . This product is intended for research applications in chemistry, biology, and medicinal chemistry and is For Research Use Only. It is not intended for human or veterinary use.

Properties

CAS No.

2763780-10-3

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

N-tert-butyl-N-[1-(3-chlorophenyl)-1-oxopropan-2-yl]nitrous amide

InChI

InChI=1S/C13H17ClN2O2/c1-9(16(15-18)13(2,3)4)12(17)10-6-5-7-11(14)8-10/h5-9H,1-4H3

InChI Key

IPHMVIXBRCCXRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N(C(C)(C)C)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The bromination is typically conducted using liquid bromine (Br₂) in dichloromethane (DCM) at ambient temperature. Key parameters include:

  • Molar ratio : 1.1 equivalents of Br₂ relative to 3-chloropropiophenone to minimize dibromination byproducts.

  • Solvent : Dichloromethane ensures homogeneity and facilitates rapid reaction kinetics.

  • Temperature : Room temperature (20–25°C) prevents excessive exothermicity and side reactions.

Experimental data from the RSC publication demonstrates that dropwise addition of Br₂ over 10 minutes, followed by 30 minutes of stirring, yields 87% of the monobrominated product. Prolonged reaction times or excess Br₂ leads to the formation of 2,2-dibromo-1-(3-chlorophenyl)propan-1-one, which complicates purification.

Table 1: Bromination Reaction Parameters and Outcomes

ParameterValueOutcome
Bromine equivalents1.1 eq87% yield of monobrominated product
SolventDichloromethaneOptimal solubility and reaction rate
Reaction time30 minutesMinimizes dibromination

Nucleophilic Substitution with tert-Butylamine

The brominated intermediate undergoes nucleophilic displacement with tert-butylamine to form 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one (C₁₃H₁₇ClN₂O), a critical precursor for nitrosation.

Synthetic Protocol

  • Reagents : Tert-butylamine (3.1 equivalents) in acetonitrile.

  • Conditions : Heating at 95°C for 4 hours in a sealed pressure tube.

  • Workup : The reaction mixture is concentrated, and the product is purified via column chromatography to remove tert-butylammonium bromide byproducts.

Challenges and Mitigation

  • Decomposition : The free base form of the product is thermally unstable, decomposing into unidentified orange solids under neat conditions.

  • Solvent selection : Acetonitrile (ACN) outperforms alternatives like ethanol or toluene, which result in lower yields or decomposition.

Table 2: Substitution Reaction Optimization

ConditionVariationYield/Purity
SolventAcetonitrile78% yield, minimal decomposition
Temperature95°CComplete conversion in 4 hours
tert-Butylamine equivalents3.1 eqMaximizes displacement efficiency
ParameterValueExpected Outcome
NaNO₂ equivalents1.2 eqComplete nitrosation
Acid2M HClEfficient protonation
Temperature0–5°CMinimizes decomposition

Analytical Characterization

Key spectroscopic data for intermediates and the final product are critical for verifying synthetic success:

2-Bromo-1-(3-chlorophenyl)propan-1-one

  • ¹H NMR (CDCl₃) : δ 7.96 (t, J = 1.9 Hz, 1H), 7.86 (ddd, J = 7.8 Hz, 1H), 5.21 (q, J = 6.6 Hz, 1H), 1.88 (d, J = 6.7 Hz, 3H).

  • IR (cm⁻¹) : 1687 (C=O stretch), 1570 (C-Br stretch).

2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one

  • ¹H NMR (CDCl₃) : δ 7.40–7.53 (m, 4H, aryl), 3.21 (q, J = 6.5 Hz, 1H), 1.34 (s, 9H, tert-butyl).

  • Decomposition profile : Rapid degradation observed under neat conditions, necessitating immediate use or derivatization.

Industrial-Scale Considerations

Transitioning from laboratory to industrial production requires addressing:

  • Continuous flow reactors : To enhance heat transfer and reduce decomposition during bromination and substitution.

  • Solvent recycling : Acetonitrile recovery systems to lower costs and environmental impact.

  • Byproduct management : Efficient removal of tert-butylammonium bromide via filtration or aqueous washes .

Chemical Reactions Analysis

Types of Reactions

2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-[tert-butyl(nitro)amino]-1-(3-chlorophenyl)propan-1-one.

    Reduction: Formation of 2-[tert-butyl(amino)]-1-(3-chlorophenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also act as a prodrug, releasing active metabolites upon metabolic activation. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Chloromethcathinone (3-CMC)
  • Structure: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one.
  • Key Differences: Replaces the tert-butyl(nitroso)amino group with a methylamino group.
  • Pharmacology: A potent psychoactive stimulant acting as a dopamine-norepinephrine reuptake inhibitor (DNRI). Reported to induce euphoria and sympathomimetic effects .
  • Legal Status : Controlled under EU legislation as a psychotropic substance .
Bupropion (Wellbutrin®)
  • Structure: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one.
  • Key Differences: Lacks the nitroso group; tert-butylamino instead of tert-butyl(nitroso)amino.
  • Pharmacology : FDA-approved antidepressant and smoking cessation aid. Acts as a DNRI with minimal serotonergic activity .
  • Metabolism: Primarily metabolized to hydroxybupropion (C₁₃H₁₈ClNO₂, MW: 255.74), which retains partial pharmacological activity .
Halogenated Propan-1-one Derivatives
  • Examples :
    • 1-(3-Fluorophenyl)propan-1-one
    • 1-(4-Chlorophenyl)propan-1-one
  • Key Differences: Vary in halogen substitution (e.g., F, Cl) and lack amino/nitroso groups.
  • Reactivity : Used in coupling reactions with NHPI or HOBt to form intermediates for pharmaceuticals. Yields range from 40–65% depending on the halogen .

Pharmacological and Toxicological Profiles

Compound Molecular Weight Key Substituents Activity/Toxicity Legal Status
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one 268.74 tert-butyl(nitroso)amino, 3-Cl Suspected carcinogenicity (nitroso group) Controlled (TRC)
3-CMC 199.66 methylamino, 3-Cl Psychoactive stimulant (DNRI) Controlled (EU)
Bupropion 239.74 tert-butylamino, 3-Cl Antidepressant (DNRI) Prescription drug
Hydroxybupropion 255.74 hydroxylated tert-butyl, 3-Cl Active metabolite (weak DNRI) N/A
  • Nitrosamines are regulated under ICH M7(R1) guidelines due to carcinogenic risks .

Biological Activity

2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in various scientific domains.

Chemical Structure

The molecular formula of this compound is C13H17ClN2O2. The compound features a tert-butyl group, a nitroso group, and a chlorophenyl group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of 3-chlorophenylpropan-1-one with tert-butylamine under conditions that facilitate nitrosation. Common reagents include sodium nitrite and acid, with solvents like dichloromethane or ethanol being used. The reaction conditions often involve room temperature or reflux to ensure complete conversion.

The biological activity of this compound is primarily attributed to the nitroso group, which can interact with nucleophilic sites in proteins and DNA. This interaction may lead to various biological effects, including potential anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that compounds containing nitroso groups can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit hepatocarcinogenesis by inducing selective apoptosis in preneoplastic hepatocyte populations . The mechanism involves the formation of reactive metabolites that interact with cellular macromolecules.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. The presence of the chlorophenyl moiety may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Hepatocarcinogenesis Study : A study on phenyl N-tert-butyl nitrone derivatives demonstrated that similar compounds could reduce oxidative injury in hepatocytes, suggesting a protective role against liver cancer .
  • Antimicrobial Testing : Preliminary tests indicate that this compound exhibits activity against Gram-positive bacteria, although further studies are needed to elucidate its spectrum of activity and mechanism .

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compoundAnticancer, AntimicrobialInduces apoptosis; potential against Gram-positive bacteria
Phenyl N-tert-butyl nitroneAnticancerInhibits hepatocarcinogenesis through apoptosis induction
Other derivativesVariableEffects on oxidative stress and cancer cell proliferation

Q & A

Q. What are the established synthetic routes for 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nitroso group introduction : Reacting tert-butylamine with nitrosating agents (e.g., NaNO₂ under acidic conditions).
  • Coupling with chlorophenyl propanone : Using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for cross-coupling reactions, as seen in analogous cathinone syntheses .
  • Purification : Recrystallization or column chromatography with solvents like ethanol or ethyl acetate to isolate the final product.
    Optimization : Control reaction temperature (40–60°C), pH (acidic for nitroso formation), and inert atmosphere (N₂) to minimize side reactions. Monitor intermediates via TLC or HPLC .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal diffraction resolves the nitroso group conformation and tert-butyl positioning .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm the tert-butylamino, nitroso, and chlorophenyl groups. For example, 13C^{13}C NMR detects the carbonyl (C=O) peak at ~200 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.1) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts or degradation products?

Methodological Answer: Employ hyphenated techniques :

  • LC-MS/MS : Identify impurities like 1-(3-chlorophenyl)propan-1-one (a common byproduct) by comparing retention times and fragmentation with reference standards .
  • GC-MS with derivatization : Detect volatile degradation products (e.g., tert-butylamine derivatives) after silylation.

Q. Table 1: Common Impurities and Detection Methods

Impurity NameDetection MethodEvidence Source
1-(3-Chlorophenyl)propan-1-oneHPLC-UV (λ = 254 nm)
2-Bromo derivativesGC-MS (EI mode)
Nitroso reduction byproductsLC-QTOF-MS

Q. What computational methods are employed to predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitroso group to assess stability under thermal stress.
  • Molecular docking : Predict interactions with biological targets (e.g., dopamine transporters) using AutoDock Vina. The tert-butyl group’s steric effects can modulate binding affinity .

Q. What strategies are effective in separating enantiomers of this compound, given its potential chiral centers?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry .
  • Derivatization with chiral auxiliaries : React with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers separable by standard HPLC .

Q. How do structural modifications at the nitroso and tert-butylamino groups affect the compound's biological activity and metabolic pathways?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Replace the nitroso group with hydroxylamine to assess dopamine reuptake inhibition. The tert-butyl group’s bulkiness reduces metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life .
  • In vitro metabolism assays : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via UPLC-MS. Major pathways include N-dealkylation and nitroso reduction .

Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

  • UPLC-PDA/QDa : Achieve ppm-level detection of impurities like 3-chlorophenyl propanedione (LOD: 0.1 μg/mL) .
  • NMR-assisted crystallization : Use NOESY to identify polymorphic impurities affecting crystallinity .

Q. How does the compound’s regulatory status impact its handling and disposal in research settings?

Methodological Answer:

  • Legislative compliance : In the EU, analogs like 3-CMC are classified as psychotropic substances under the ACDA. Researchers must adhere to waste disposal protocols for nitroso compounds (e.g., neutralization with NaHCO₃) .

Q. Table 2: Comparative Analysis of Chlorinated Cathinone Derivatives

Compound NameSubstituent PositionBiological ActivityEvidence Source
3-CMC (1-(3-chlorophenyl)-...)3-chloroStimulant (dopamine release)
Bupropion Hydrochloride3-chloro + tert-butylAntidepressant
4-CMC4-chloroControlled substance

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